Lipophilicity Tuning: Intermediate XLogP3 Enables Balanced ADME Profiles vs. 1-Methyl and 1-Benzyl Analogs
The target compound possesses a computed XLogP3 of 0.9, positioning it precisely between the 1-methyl analog (XLogP3 = -0.4) and the 1-benzyl analog (XLogP3 = 1.1) [1]. This intermediate lipophilicity is often associated with balanced aqueous solubility and membrane permeability, a crucial profile for achieving favorable oral bioavailability. In contrast, the 1-methyl derivative may suffer from poor permeability, while the 1-benzyl derivative risks high metabolic turnover and poor solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1-Methyl analog: -0.4; 1-Benzyl analog: 1.1; 1-Cyclopropylmethyl analog: 0.4 |
| Quantified Difference | Target is +1.3 log units more lipophilic than 1-methyl and -0.2 log units less lipophilic than 1-benzyl. |
| Conditions | Computed by XLogP3 3.0 (PubChem). |
Why This Matters
This specific logP value places the compound in a favorable 'drug-like' space, making it a superior starting point for lead optimization where both potency and pharmacokinetics must be balanced.
- [1] PubChem. Computed Properties for Compound CIDs: 61726627 (Target), 592704 (1-Methyl), 61728948 (1-Cyclopropylmethyl), 2764224 (1-Benzyl). Accessed 2025. View Source
